molecular formula C7H7N3OS2 B2369261 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 226211-34-3

5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2369261
CAS No.: 226211-34-3
M. Wt: 213.27
InChI Key: XEYQHDFSWLWGDC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2-furylmethylamine with thiocarbohydrazide under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol has a wide range of scientific research applications:

Comparison with Similar Compounds

5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-(furan-2-ylmethylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS2/c12-7-10-9-6(13-7)8-4-5-2-1-3-11-5/h1-3H,4H2,(H,8,9)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYQHDFSWLWGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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